molecular formula C26H37N3O3 B14280001 Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate CAS No. 138138-23-5

Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate

Cat. No.: B14280001
CAS No.: 138138-23-5
M. Wt: 439.6 g/mol
InChI Key: WUJASFUODHAIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate typically involves a diazotization reaction followed by coupling with a suitable substrate. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with dodecyl 4-hydroxybenzoate in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its configuration upon exposure to light, which can affect its binding to biological molecules. This property is exploited in various applications, including as a photoswitchable material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its long dodecyl chain enhances its solubility in organic solvents and its potential for use in various industrial applications .

Properties

CAS No.

138138-23-5

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

IUPAC Name

dodecyl 4-[(4-amino-3-methoxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C26H37N3O3/c1-3-4-5-6-7-8-9-10-11-12-19-32-26(30)21-13-15-22(16-14-21)28-29-23-17-18-24(27)25(20-23)31-2/h13-18,20H,3-12,19,27H2,1-2H3

InChI Key

WUJASFUODHAIBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.